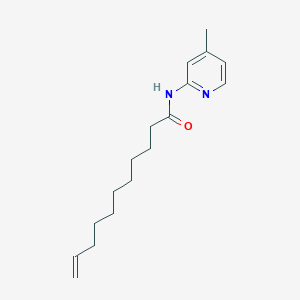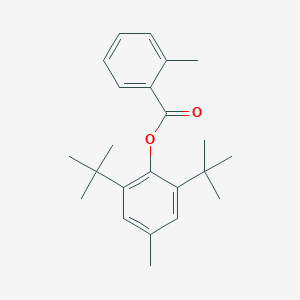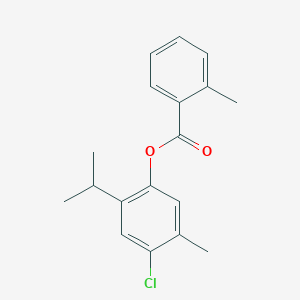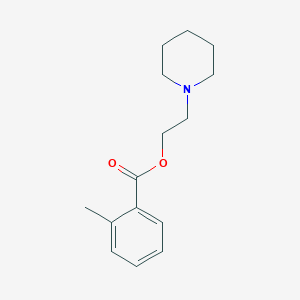![molecular formula C14H12NO+ B289753 9-methoxypyrido[1,2-a]quinolinium](/img/structure/B289753.png)
9-methoxypyrido[1,2-a]quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methoxypyrido[1,2-a]quinolinium is a heterocyclic compound that belongs to the quinolizinium family This compound is characterized by its unique structure, which includes a methoxy group attached to the benzo[c]quinolizinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxypyrido[1,2-a]quinolinium typically involves several steps. One common method includes the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method allows for the formation of the target compound in good yields and enables access to unusual substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
9-methoxypyrido[1,2-a]quinolinium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinolizinone derivatives, while substitution reactions may produce various alkylated or halogenated quinolizinium compounds.
Wissenschaftliche Forschungsanwendungen
9-methoxypyrido[1,2-a]quinolinium has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-methoxypyrido[1,2-a]quinolinium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial cell division or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-methoxypyrido[1,2-a]quinolinium include:
Berberine: A substituted dibenzo[a,g]quinolizin-7-ium derivative with antibacterial activity.
Sanguinarine: A benzo[c]phenanthridine alkaloid with inhibitory effects on bacterial cell division.
Dibenzo[a,g]quinolizin-7-ium derivatives: Structurally related compounds with varying biological activities.
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methoxy group, which significantly influences its chemical reactivity and potential applications. This unique structural feature allows for the exploration of new synthetic routes and the development of novel applications in various fields.
Eigenschaften
Molekularformel |
C14H12NO+ |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
9-methoxybenzo[c]quinolizin-11-ium |
InChI |
InChI=1S/C14H12NO/c1-16-13-8-6-11-5-7-12-4-2-3-9-15(12)14(11)10-13/h2-10H,1H3/q+1 |
InChI-Schlüssel |
NFYURWHHHBBLNY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC3=CC=CC=[N+]32)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)







![N-(4-acetylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B289690.png)



